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Compound of Interest

Compound Name: 3-Methoxy-4-(oxazol-5-yl)aniline

Cat. No.: B176859 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(oxazol-5-
yl)aniline

Introduction
3-Methoxy-4-(oxazol-5-yl)aniline, identified by CAS Number 198821-79-3, is a substituted

aniline derivative featuring a methoxy group and an oxazole ring.[1][2][3][4] Such heterocyclic

compounds are of significant interest in medicinal chemistry and materials science, often

serving as key building blocks or intermediates in the synthesis of more complex molecules.[5]

The arrangement of the electron-donating amine and methoxy groups with the electron-

withdrawing oxazole moiety on the phenyl ring creates a unique electronic and structural

profile. Understanding the fundamental physicochemical properties of this molecule is

paramount for its effective application in research and development, particularly in areas such

as drug discovery, where properties like solubility and lipophilicity are critical determinants of a

compound's pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted physicochemical

properties of 3-Methoxy-4-(oxazol-5-yl)aniline, supported by established analytical

methodologies and expert insights into experimental design.

Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all further

characterization.
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Core Identifiers
The compound is unambiguously identified by the following descriptors:

Identifier Value Source(s)

CAS Number 198821-79-3 [1][2][4]

Molecular Formula C₁₀H₁₀N₂O₂ [1][2][6]

Molecular Weight 190.20 g/mol [2][5][6]

IUPAC Name
3-methoxy-4-(1,3-oxazol-5-

yl)aniline
[6]

SMILES
COC1=C(C=CC(=C1)N)C2=C

N=CO2
[6]

InChI

InChI=1S/C10H10N2O2/c1-

13-9-4-7(11)2-3-8(9)10-5-12-6-

14-10/h2-6H,11H2,1H3

[6]

Molecular Structure Diagram
The 2D structure, illustrating the connectivity of the aniline, methoxy, and oxazole moieties, is

presented below.

Caption: 2D structure of 3-Methoxy-4-(oxazol-5-yl)aniline.

Predicted Physical and Chemical Properties
Currently, most publicly available data on this compound are predicted values derived from

computational models. While useful for initial assessment, these should be confirmed

experimentally.
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Property Predicted Value
Significance in
Drug Development

Source(s)

Boiling Point 318.7 ± 27.0 °C

Indicates low volatility;

relevant for handling

and thermal stability

assessment.

[1][4]

Density 1.211 ± 0.06 g/cm³

Useful for formulation

calculations and

process chemistry.

[1][4]

pKa 3.03 ± 0.10

Refers to the acidity of

the protonated aniline

group. This low value

indicates it is a weak

base, which will be

largely uncharged at

physiological pH (7.4),

impacting solubility

and receptor binding.

[4]

Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.

Chemical Stability: While specific reactivity data is not extensively published, the safety data

sheet indicates no known hazardous reactions under normal conditions.[3] The aniline

functional group may be susceptible to oxidation over time, especially when exposed to air

and light.

Recommended Storage: Suppliers recommend storing the compound under an inert

atmosphere (nitrogen or argon) at 2–8 °C.[4] This minimizes oxidation and degradation.

Synthesis and Spectroscopic Characterization
Synthetic Route Overview
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The compound is typically synthesized via the reduction of its nitro precursor, 5-(2-methoxy-4-

nitrophenyl)oxazole.[1] This common synthetic transformation is highly efficient.

Reaction Conditions

5-(2-methoxy-4-nitrophenyl)oxazole 3-Methoxy-4-(oxazol-5-yl)anilineReduction

Palladium on Carbon (Pd/C)

Hydrogen (H₂)

THF / Ethanol

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Methoxy-4-(oxazol-5-yl)aniline.

Expected Spectroscopic Data
While specific spectra for this compound are not readily available in public databases,

characterization would rely on standard analytical techniques. Based on its structure, the

following spectral features can be anticipated.[7]

¹H NMR: Signals would be expected for the aromatic protons on the phenyl ring, the two

distinct protons on the oxazole ring, a singlet for the methoxy (–OCH₃) protons, and a broad

singlet for the amine (–NH₂) protons.

¹³C NMR: Distinct signals would appear for each of the 10 carbon atoms, including the

methoxy carbon, and the carbons of the phenyl and oxazole rings.

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated

molecule [M+H]⁺ at m/z 191.08.[1]
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Experimental Protocols for Core Property
Determination
To move beyond predicted data, rigorous experimental validation is necessary. The following

protocols outline standardized methods for determining key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic

solubility. It measures the equilibrium concentration of a compound in a saturated solution, a

critical parameter for predicting oral absorption. Given the compound's basicity (pKa ≈ 3.03),

solubility must be tested at various pH values, particularly physiological pH 7.4.

Methodology:

Preparation of Buffers: Prepare buffered solutions at pH 5.0, pH 7.4, and pH 9.0.

Compound Addition: Add an excess amount of 3-Methoxy-4-(oxazol-5-yl)aniline to

separate vials containing each buffer. The excess solid should be clearly visible to ensure

saturation.

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,

25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached

between the solid and dissolved states.

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for

20 minutes to pellet the undissolved solid.

Sampling and Dilution: Carefully extract a known volume of the clear supernatant. Dilute the

sample with a suitable mobile phase to a concentration within the linear range of the

analytical detector.

Quantification (HPLC-UV): Analyze the diluted samples using a calibrated High-Performance

Liquid Chromatography (HPLC) method with UV detection.[8] A calibration curve must be

generated using known concentrations of the compound to ensure accurate quantification.
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Calculation: The solubility is calculated from the measured concentration in the supernatant,

accounting for the dilution factor. The experiment should be performed in triplicate for

statistical validity.

1. Add excess compound to pH buffer

2. Equilibrate (24-48h at 25°C)

3. Centrifuge to separate solid

4. Sample supernatant

5. Dilute sample

6. Analyze by calibrated HPLC-UV

7. Calculate solubility (mg/mL or µM)

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Protocol: LogP Determination (HPLC Method)
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Rationale: The partition coefficient (LogP) measures a compound's lipophilicity and is a key

predictor of its ability to cross cell membranes. The HPLC method is a rapid and reliable

alternative to the shake-flask method, correlating retention time on a reverse-phase column

with known LogP values of standard compounds.

Methodology:

System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile

phase, typically a mixture of methanol or acetonitrile and water.

Calibration: Prepare a solution containing a series of standard compounds with well-

documented LogP values (e.g., uracil, toluene, naphthalene). Inject this mixture and record

the retention time (t_R) for each standard.

Data Analysis (Calibration Curve): Plot the known LogP values of the standards against the

logarithm of their capacity factor (k'), where k' = (t_R - t_0) / t_0. (t_0 is the column dead

time, often measured using uracil). This creates a linear calibration curve.

Sample Analysis: Prepare a solution of 3-Methoxy-4-(oxazol-5-yl)aniline in the mobile

phase. Inject it into the HPLC system under the identical conditions used for the standards

and determine its retention time.

LogP Calculation: Calculate the capacity factor (k') for the test compound and use the linear

regression equation from the calibration curve to determine its LogP value.

Conclusion
3-Methoxy-4-(oxazol-5-yl)aniline is a well-defined chemical entity with predicted

physicochemical properties that suggest it is a weakly basic, moderately lipophilic solid at room

temperature. Its established synthetic route makes it an accessible intermediate for further

chemical exploration. While computational data provide a valuable starting point, the

experimental protocols detailed herein for determining aqueous solubility and LogP are

essential next steps for any research or development program. Rigorous experimental

characterization is indispensable for validating these predictions and enabling the compound's

successful application in fields such as medicinal chemistry and materials science.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b176859?utm_src=pdf-body
https://www.benchchem.com/product/b176859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Chongqing Chemdad Co., Ltd. 3-methoxy-4-(1,3-oxazol-5-yl)aniline. [Link]
Coolpharm. 3-Methoxy-4-(oxazol-5-yl)aniline. [Link]
PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

